molecular formula C16H20N2O2 B1674322 Ladostigil CAS No. 209349-27-4

Ladostigil

Cat. No.: B1674322
CAS No.: 209349-27-4
M. Wt: 272.34 g/mol
InChI Key: LHXOCOHMBFOVJS-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ladostigil [(N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate] is a multifunctional drug under development for neurodegenerative disorders, including Alzheimer’s disease (AD), mild cognitive impairment (MCI), and Lewy body dementia. It combines dual inhibitory activity against acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) and brain-selective monoamine oxidase (MAO)-A/B, enhancing cholinergic neurotransmission while exerting neuroprotective, anti-inflammatory, and antioxidant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ladostigil involves several steps, starting with the synthesis of the indanamine core, followed by the introduction of the propargyl and carbamate groups. The process typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ladostigil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alzheimer's Disease and Mild Cognitive Impairment

Ladostigil has been investigated in clinical trials for its efficacy in treating mild cognitive impairment (MCI) and Alzheimer's disease. A notable Phase 2 clinical trial assessed its safety and effectiveness over three years with 210 participants. Results indicated that while this compound did not significantly delay the progression to dementia, it was associated with less volume loss in the brain and hippocampus compared to placebo .

Neuroprotection in Animal Models

Research involving animal models has highlighted this compound's neuroprotective capabilities:

  • In studies with aging rats, treatment with this compound prevented declines in recognition and spatial memory while suppressing inflammatory cytokines such as IL-1β and IL-6 by approximately 50% .
  • In models of global ischemia and traumatic brain injury, this compound exhibited significant protective effects against neuronal damage .

Case Study 1: Phase 2 Clinical Trial for MCI

A clinical trial conducted across multiple European countries involved patients aged 55 to 85 diagnosed with MCI. Participants were randomized to receive either this compound or placebo. Although no significant differences were observed in progression to Alzheimer's disease, those treated with this compound experienced less atrophy in brain structures over time .

Case Study 2: Neuroprotective Effects in Aging Rats

In a controlled study involving aging rats treated with this compound for six months, researchers noted improvements in cognitive function alongside a marked reduction in inflammatory markers. This suggests potential applications for this compound in age-related cognitive decline management .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Study Type Findings Outcome
Phase 2 Clinical Trial (MCI)No significant delay in dementia progression; reduced brain volume lossSafe but not clinically effective
Animal Model (Aging Rats)Prevented cognitive decline; reduced IL-1β and IL-6 levelsNeuroprotective effects observed
Neurodegenerative Rat ModelsAnti-apoptotic effects; improved spatial memory after ischemic eventsSignificant neuroprotection

Mechanism of Action

Ladostigil exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Mechanisms of Action :

  • Cholinesterase Inhibition : Ladostigil inhibits AChE (IC₅₀ = 31.8 μM) and BuChE, improving cognitive deficits by increasing synaptic acetylcholine levels .
  • MAO Inhibition: It selectively inhibits MAO-A/B in the brain, elevating monoamines (dopamine, serotonin, norepinephrine) without peripheral tyramine potentiation risks .

Preclinical and Clinical Findings :

  • In aged rats, 6 months of treatment (1 mg/kg/day) prevented age-related memory decline, gliosis, and oxidative stress .
  • A Phase II trial in MCI patients (n=210) demonstrated safety but inconclusive efficacy in slowing progression to AD .

This compound’s multifunctionality distinguishes it from conventional single-target drugs. Below is a detailed comparison with structurally or mechanistically related compounds:

This compound vs. Rivastigmine and Rasagiline

Parameter This compound Rivastigmine Rasagiline
Primary Targets AChE, BuChE, MAO-A/B AChE, BuChE MAO-B
Neuroprotection Yes (via APP processing, mitochondrial stabilization, anti-inflammatory) Limited (primarily symptomatic) Yes (MAO-B inhibition, antioxidant)
Anti-Inflammatory Yes (reduces TNFα, IL-1β, IL-6) No No
Clinical Use Phase II for MCI/AD Approved for AD/Parkinson’s dementia Approved for Parkinson’s disease
Side Effects Mild (no tyramine interaction risk) Gastrointestinal distress Insomnia, hypertension

Key Findings :

  • This compound’s MAO-A/B inhibition and anti-inflammatory activity surpass rivastigmine’s cholinesterase-only approach .
  • Unlike rasagiline, this compound addresses both cognitive decline (via AChE inhibition) and neuroinflammation .

This compound vs. TV3279 (Structural Analog)

TV3279, the S-isomer of this compound, shares cholinesterase inhibition but lacks MAO inhibitory activity.

This compound vs. Other Multi-Target Inhibitors

Compound Targets Advantages Over this compound Limitations vs. This compound
M30 MAO-A/B, iron chelation Enhanced antioxidant activity No cholinesterase inhibition
1,2,4-Triazine AChE, MAO, β-amyloid aggregation Novel scaffold for multi-target design Early preclinical stage
Donepezil hybrids AChE, NMDA receptors Improved cognitive effects in models Limited anti-inflammatory activity

Key Insights :

  • M30 and this compound both inhibit MAO-A/B, but this compound’s cholinesterase inhibition provides broader symptomatic relief in AD .
  • Emerging multi-target inhibitors (e.g., 1,2,4-triazine derivatives) remain less studied than this compound, which has advanced to Phase II trials .

Biological Activity

Ladostigil, a novel compound with neuroprotective properties, has garnered attention for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease and mild cognitive impairment (MCI). This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and implications for future research.

This compound exhibits multiple biological activities that contribute to its neuroprotective effects:

  • Anti-Apoptotic Activity : this compound has shown potent anti-apoptotic properties in various in vitro and in vivo models. It regulates amyloid precursor protein processing and activates key signaling pathways, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for neuronal survival .
  • Oxidative Stress Reduction : The compound reduces oxidative stress by enhancing antioxidant defenses and preventing microglial activation. This is particularly relevant in aging models where oxidative damage is prevalent .
  • Neurotrophic Factor Modulation : this compound promotes the upregulation of neurotrophic factors, which support neuronal growth and survival. This effect is associated with the prevention of mitochondrial dysfunction .
  • Cytokine Release Modulation : Recent studies indicate that this compound significantly reduces the release of pro-inflammatory cytokines such as IL-6 and IL-1β from activated microglia, suggesting an anti-inflammatory role that could mitigate neuroinflammation associated with neurodegenerative diseases .

Clinical Findings

This compound has been evaluated in several clinical trials, particularly focusing on its efficacy in patients with MCI. Key findings include:

  • Phase 2 Trials : In a randomized, double-blind, placebo-controlled trial involving 210 patients over 36 months, this compound did not significantly delay progression to Alzheimer’s disease compared to placebo. However, it was associated with less brain volume loss in the hippocampus and whole brain, indicating a potential protective effect against atrophy .
  • Safety Profile : The compound was well tolerated among participants, with adverse events being comparable between this compound and placebo groups. Notably, there were fewer serious adverse events reported in the this compound group .

Data Table: Summary of Key Clinical Trial Results

Study ReferencePatient PopulationDurationPrimary OutcomeResults
210 patients with MCI36 monthsProgression to ADNo significant difference (p = 0.162)
103 this compound vs. 107 placebo36 monthsBrain volume lossLess loss in this compound group (p = 0.025)
Phase 2 trial results-Safety & tolerabilityWell tolerated; similar adverse events

Case Studies

  • Neuroprotective Efficacy : In animal models of neurodegeneration, this compound demonstrated significant neuroprotective effects against ischemic damage and traumatic brain injury. The compound reduced neuronal death markers and preserved mitochondrial integrity .
  • Cognitive Function Improvement : A study assessing spatial memory impairment induced by scopolamine in rats found that this compound significantly improved cognitive performance, suggesting its potential as a cognitive enhancer .

Q & A

Q. Basic: What are the primary molecular targets of Ladostigil, and how do they contribute to its neuroprotective effects?

This compound is a dual inhibitor of cholinesterase (ChE) and brain-selective monoamine oxidase (MAO) , with IC50 values of 31.8 μM (AChE) and 37.1 μM (MAO-B) in vitro . Its neuroprotective effects arise from:

  • MAO inhibition : Reduces dopamine and serotonin degradation, increasing synaptic neurotransmitter levels (e.g., 90% elevation in rodent models) .
  • ChE inhibition : Enhances acetylcholine availability, counteracting cognitive deficits in Alzheimer’s models .
  • Multifunctional pathways : Activates PKC/MAPK signaling, upregulating neurotrophic factors (BDNF, GDNF) and synaptic proteins (Synaptophysin IV) .

Methodological Insight : To validate target engagement, use ex vivo MAO activity assays in brain homogenates after chronic dosing (e.g., 26 mg/kg for 2 weeks in rats achieves >70% MAO-B inhibition) .

Q. Basic: What in vitro models are used to study this compound’s efficacy against oxidative stress?

The SH-SY5Y neuroblastoma cell line is a standard model. Key protocols include:

  • Oxidative stress induction : H₂O₂ (100–500 μM) or Sin1 (peroxynitrite donor) .
  • Outcome measures :
    • Cell viability : Flow cytometry with Annexin-V/PI staining. This compound reduces Sin1-induced cell death from 10.9% to 5.4% .
    • Oxidative markers : Quantify ROS via DCFDA fluorescence or nitrotyrosine immunoreactivity .

Clinical Trial Data :

PhaseIndicationLocationEnrollmentPrimary OutcomeReference
2MCI → Alzheimer’sIsrael, EU200–210Cognitive decline rate

Q. Basic: What behavioral tests in rodents validate this compound’s cognitive benefits?

  • Object/Place Recognition : Aging rats treated with this compound (1–3 mg/kg/day) retain memory retention, with 80% improvement vs. controls .
  • Morris Water Maze : Assess spatial memory; this compound reverses scopolamine-induced deficits via AChE inhibition .

Methodological Insight : Use within-subject crossover designs to control for variability, with washout periods to exclude carryover effects.

Q. Advanced: How does this compound modulate synaptic proteins and neurotrophic factors in Alzheimer’s models?

  • Synaptophysin IV : this compound upregulates this synaptic vesicle protein, enhancing neurotransmission .
  • BDNF/GDNF : Stimulates PKC/MAPK pathways, increasing neurotrophin expression by 2–3 fold in hippocampal neurons .

Experimental Design : Use Western blotting or qPCR to quantify protein/mRNA levels in brain regions (e.g., cortex, hippocampus) post-treatment.

Q. Basic: What pharmacokinetic properties underlie this compound’s brain selectivity?

  • Oral bioavailability : >80% in rodents, with rapid blood-brain barrier penetration .
  • Half-life : ~4–6 hours in plasma, but metabolites sustain MAO inhibition for >24 hours .

Methodological Insight : Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to link plasma concentrations to brain MAO activity.

Q. Advanced: How are dosing regimens optimized in preclinical studies?

  • Chronic dosing : 26 mg/kg/day for 2 weeks in rats achieves steady-state MAO inhibition without peripheral toxicity .
  • Dose-response curves : Use nonlinear regression to model ChE/MAO inhibition vs. dose (EC50: 9–120 mg/kg) .

Key Finding : Subacute dosing (e.g., 12 mg/kg) improves safety while maintaining efficacy in spatial memory tests .

Properties

IUPAC Name

[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXOCOHMBFOVJS-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101045854
Record name Ladostigil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209394-27-4
Record name Ladostigil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209394-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ladostigil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209394274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ladostigil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ladostigil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101045854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LADOSTIGIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW3H1USR4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ladostigil
Reactant of Route 2
Reactant of Route 2
Ladostigil
Reactant of Route 3
Reactant of Route 3
Ladostigil
Reactant of Route 4
Ladostigil
Reactant of Route 5
Ladostigil
Reactant of Route 6
Reactant of Route 6
Ladostigil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.